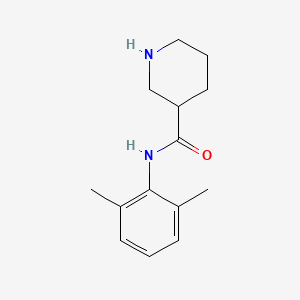

Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is also known as 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate . It appears as a fresh yellow needle-like crystal .

Physical and Chemical Properties The compound is a light yellow powder or needle-like crystal that dissolves in hot ethanol and slightly in water. It is non-toxic and tasteless, and it gradually darkens when exposed to light . The melting point is between 176-183°C . The predicted boiling point is 351.8±42.0 °C and the predicted density is 1.104±0.06 g/cm3 . It is easily soluble in organic solvents .

Aplicaciones Científicas De Investigación

Pharmaceutical Research and Development

N-(2,6-dimethylphenyl)piperidine-3-carboxamide is utilized in the synthesis of long-acting amide-type local anesthetics such as bupivacaine, which is used for various types of anesthesia including peripheral nerve block, epidural, and intrathecal anesthesia. Its potency is approximately four times that of lidocaine .

Pharmaceutical Quality Control

As a certified reference material, this compound serves an essential role in pharmaceutical release testing and method development for qualitative and quantitative analyses. It ensures the accuracy and calibration of analytical instruments used in the pharmaceutical industry .

Analytical Chemistry

In chromatographic and spectrophotometric techniques, it is used as a pharmaceutical reference standard for the determination of analytes in pharmaceutical formulations .

Synthesis Process Optimization

The compound is involved in the optimization and improvement of synthesis processes for related pharmaceuticals, such as levobupivacaine hydrochloride. This includes comprehensive exploration of industrial-scale production details and the development of novel high-performance liquid chromatography (HPLC) analysis methods .

Medicinal Chemistry

The piperidine moiety within N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a crucial synthetic block for drug construction. Piperidine-containing compounds are significant in medicinal chemistry due to their structural importance in a wide range of therapeutic agents .

Antioxidant Research

Piperidine-based compounds exhibit powerful antioxidant action by hindering or suppressing free radicals. This property is being explored for potential therapeutic applications .

Safety and Hazards

The compound has been assigned the GHS07 hazard symbol, with hazard statements H315, H319, and H335 . The safety precautions include P261, P280a, P304+P340, P305+P351+P338, P405, and P501a . The LD50 oral in dog is > 12gm/kg .

Applications This compound is used as a feed additive and is a novel multifunctional feed additive. It can significantly promote the growth of livestock, poultry, fish, shrimp, cattle, sheep, and other animals, and improve production and reproductive performance .

Mecanismo De Acción

Target of Action

N-(2,6-dimethylphenyl)piperidine-3-carboxamide, also known as Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide, primarily targets the sodium channels in neurons . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve signal transmission .

Mode of Action

Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide acts as a sodium channel blocker . It inhibits sodium currents in neurons in a concentration-dependent manner . By blocking these channels, the compound increases the firing threshold, thereby inhibiting synaptic transmission in sympathetic ganglia .

Biochemical Pathways

The action of N-(2,6-dimethylphenyl)piperidine-3-carboxamide affects the neuronal signaling pathway. By blocking sodium channels, it disrupts the normal flow of sodium ions, which in turn inhibits the propagation of action potentials . This disruption can affect downstream neuronal signaling and neurotransmitter release.

Pharmacokinetics

The pharmacokinetic properties of Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide include its metabolism in the liver and excretion through the kidneys . It has a high protein binding capacity of 95% . The compound’s lipid-soluble nature allows it to cross biological membranes, impacting its distribution and bioavailability .

Result of Action

The molecular and cellular effects of N-(2,6-dimethylphenyl)piperidine-3-carboxamide’s action include decreased sensation in the specific area where it is applied due to its function as a local anesthetic . By blocking sodium channels and inhibiting action potentials, it reduces nerve signal transmission, leading to a decrease in sensation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature. Furthermore, individual factors such as the patient’s metabolic rate and the presence of other medications can also influence the compound’s pharmacokinetics and overall effect .

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYUAAHPVDFFEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349551 |

Source

|

| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)piperidine-3-carboxamide | |

CAS RN |

337488-90-1 |

Source

|

| Record name | Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indolo[2,3-b]quinoxalin-6-yl-acetic acid](/img/structure/B1330901.png)

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)